molecular formula C12H22CaO8 B3258526 3-Methyl-2-oxopentanoic acid calcium salt dihydrate CAS No. 305808-15-5

3-Methyl-2-oxopentanoic acid calcium salt dihydrate

Cat. No.: B3258526
CAS No.: 305808-15-5
M. Wt: 334.38 g/mol
InChI Key: QZPKSONRSMXBTM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-oxopentanoic acid calcium salt dihydrate is a chemical compound with the molecular formula C12H18CaO6. It is also known as calcium 4-methyl-2-oxovalerate dihydrate. This compound is a calcium salt of 3-methyl-2-oxopentanoic acid and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxopentanoic acid calcium salt dihydrate typically involves the reaction of 3-methyl-2-oxopentanoic acid with calcium hydroxide or calcium carbonate in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the dihydrate form. The general reaction can be represented as follows:

[ \text{2 C}6\text{H}{10}\text{O}_3 + \text{Ca(OH)}_2 \rightarrow \text{(C}_6\text{H}_9\text{O}_3\text{)}_2\text{Ca} \cdot 2\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxopentanoic acid calcium salt dihydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-2-oxopentanoic acid calcium salt dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its effects on calcium metabolism.

    Industry: It is used in the production of various chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxopentanoic acid calcium salt dihydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxopentanoic acid sodium salt
  • 2-Hydroxy-4-(methylthio)butanoic acid calcium salt
  • 3-Methyl-2-oxobutyrate sodium salt

Uniqueness

3-Methyl-2-oxopentanoic acid calcium salt dihydrate is unique due to its specific molecular structure and the presence of calcium ions, which confer distinct properties and reactivity compared to similar compounds. Its dihydrate form also provides stability and solubility advantages in various applications.

Properties

IUPAC Name

calcium;3-methyl-2-oxopentanoate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O3.Ca.2H2O/c2*1-3-4(2)5(7)6(8)9;;;/h2*4H,3H2,1-2H3,(H,8,9);;2*1H2/q;;+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPKSONRSMXBTM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22CaO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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